![molecular formula C12H9N3O4 B14491171 4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 63573-75-1](/img/structure/B14491171.png)
4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a nitrophenyl group and a hydrazinyl group attached to a cyclohexa-diene-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2-nitrophenylhydrazine with cyclohexa-3,5-diene-1,2-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: Similar structure but with an additional nitro group.
4-[2-(2-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and hydrazinyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
63573-75-1 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H9N3O4/c16-11-6-5-8(7-12(11)17)13-14-9-3-1-2-4-10(9)15(18)19/h1-7,16-17H |
InChI Key |
BNJUJOOCYNEMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



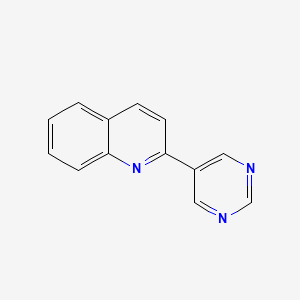

![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
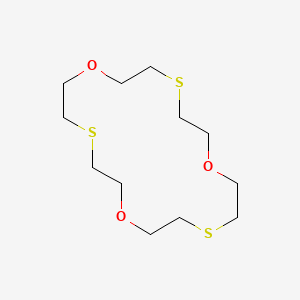
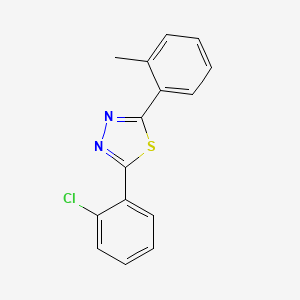
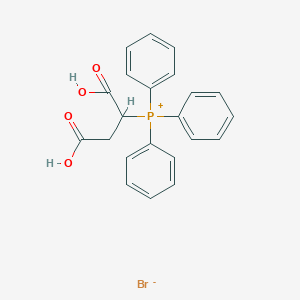
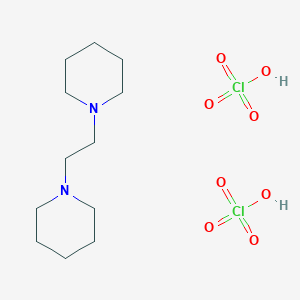

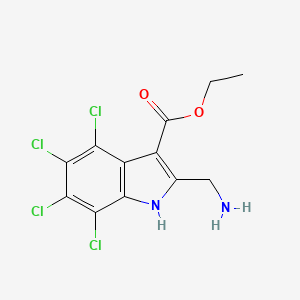
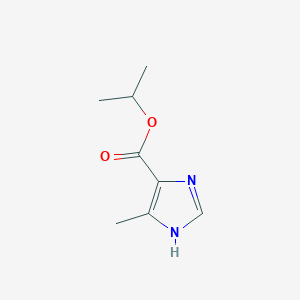
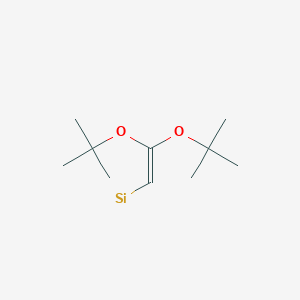
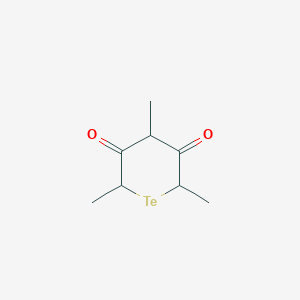
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
